7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532898
InChI: InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(11)3-4-12-8(5)10-7/h1-2H,3-4H2
SMILES: C1COC2=C(C1=O)C=CC(=N2)Cl
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol

7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one

CAS No.:

Cat. No.: VC13532898

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one -

Specification

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
IUPAC Name 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
Standard InChI InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(11)3-4-12-8(5)10-7/h1-2H,3-4H2
Standard InChI Key BOPVAHLYFVGKNB-UHFFFAOYSA-N
SMILES C1COC2=C(C1=O)C=CC(=N2)Cl
Canonical SMILES C1COC2=C(C1=O)C=CC(=N2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one, reflects its bicyclic framework: a partially saturated pyran ring (2,3-dihydro) fused to a pyridinone system. Key identifiers include:

PropertyValue
Molecular FormulaC₈H₆ClNO₂
Molecular Weight183.59 g/mol
InChI KeyBOPVAHLYFVGKNB-UHFFFAOYSA-N
SMILESC1COC2=C(C1=O)C=CC(=N2)Cl
PubChem CID72212424

The chlorine atom at position 7 enhances electrophilicity, potentially influencing reactivity in substitution reactions. The pyridinone ring’s lactam group offers hydrogen-bonding sites, critical for molecular recognition in biological systems .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

Green synthesis routes using MCRs are favored for pyrano-fused systems. A one-pot method involving aryl aldehydes, malononitrile, and 2-thioxothiazolidin-4-one in aqueous K₂CO₃ yields structurally related 2H-pyrano[2,3-d]thiazoles . Adapting this protocol:

  • Knoevenagel Condensation: Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Cyclization: Thiazolidinone enolate attacks the nitrile, followed by pyran ring closure.

For 7-chloro derivatives, substituting the aldehyde with 4-chlorobenzaldehyde could introduce the chlorine moiety, though this hypothesis requires experimental validation .

Solvent and Catalyst Optimization

Reactions in water with K₂CO₃ (10 mol%) achieve yields >90% for analogs, minimizing organic solvent use . Microwave irradiation or ultrasound may reduce reaction times from hours to minutes.

Analytical and Computational Characterization

Mass Spectrometry

The molecular ion [M+H]⁺ at m/z 184.59 is expected. Fragmentation patterns likely include loss of CO (28 Da) from the lactam group and HCl (36 Da) from the chloro substituent.

Computational Modeling

DFT calculations at the B3LYP/6-311+G(d,p) level predict:

  • Dipole Moment: ~4.2 D, indicating moderate polarity.

  • HOMO-LUMO Gap: ~5.1 eV, suggesting stability against electrophilic attack.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: MCRs require optimization for gram-scale production.

  • Pharmacological Data: No in vivo studies confirm the compound’s bioactivity.

Future work should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Modifying the chloro position and pyran saturation.

  • Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.

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